4-Fluoro-3-(methylthio)benzaldehyde
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Overview
Description
4-Fluoro-3-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H7FOS. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the fourth position and a methylthio group at the third position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-3-(methylthio)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with methylthiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the fluorine atom by the methylthio group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, catalysts such as palladium or nickel may be employed to improve the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(methylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-Fluoro-3-(methylthio)benzoic acid.
Reduction: 4-Fluoro-3-(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-(methylthio)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, which can be used in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-fluoro-3-(methylthio)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, while the fluorine and methylthio groups can modulate the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-(methylsulfanyl)benzaldehyde: Similar structure but with a different substituent at the third position.
4-Fluoro-3-(methylthio)benzoic acid: Oxidized form of 4-fluoro-3-(methylthio)benzaldehyde.
4-Fluoro-3-(methylthio)benzyl alcohol: Reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a methylthio group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
4-fluoro-3-methylsulfanylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FOS/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOYGWMBLZXNNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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